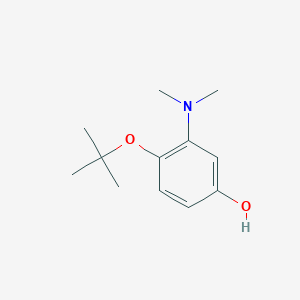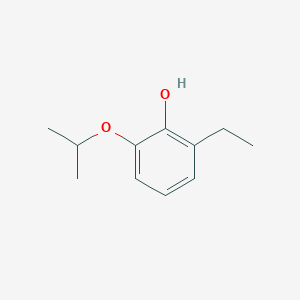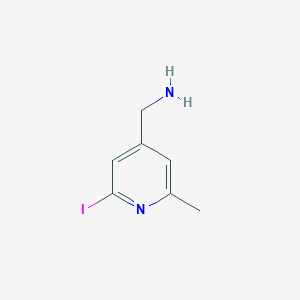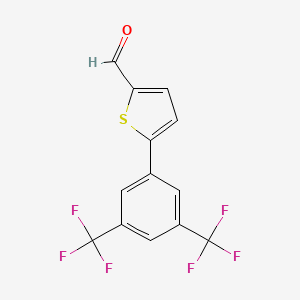
2-Acetyl-6-formylpyridine-4-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-6-formylpyridine-4-sulfonyl chloride is an organic compound with the molecular formula C8H6ClNO4S and a molecular weight of 247.66 g/mol . This compound is characterized by the presence of an acetyl group, a formyl group, and a sulfonyl chloride group attached to a pyridine ring. It is commonly used in organic synthesis and various chemical reactions due to its reactive functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-6-formylpyridine-4-sulfonyl chloride typically involves the chlorosulfonation of 2-acetyl-6-formylpyridine. This reaction can be carried out using reagents such as chlorosulfonic acid or sulfuryl chloride under controlled conditions . The reaction is usually performed at low temperatures to prevent decomposition and to ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetyl-6-formylpyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.
Oxidation and Reduction Reactions: The formyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Electrophilic Aromatic Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents for reduction reactions.
Major Products Formed
Sulfonamides: Formed by the reaction of the sulfonyl chloride group with amines.
Sulfonates: Formed by the reaction of the sulfonyl chloride group with alcohols.
Sulfonyl Derivatives: Formed by the reaction of the sulfonyl chloride group with thiols.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-6-formylpyridine-4-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Acetyl-6-formylpyridine-4-sulfonyl chloride is primarily based on its reactive functional groups. The sulfonyl chloride group is highly electrophilic and can react with nucleophiles to form covalent bonds. This reactivity makes it useful in various chemical transformations and modifications of biomolecules. The acetyl and formyl groups also contribute to its reactivity and versatility in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetylpyridine-4-sulfonyl chloride: Lacks the formyl group, making it less versatile in certain reactions.
6-Formylpyridine-4-sulfonyl chloride: Lacks the acetyl group, which affects its reactivity and applications.
2-Acetyl-4-sulfonyl chloride: Lacks both the formyl and pyridine groups, limiting its use in specific reactions.
Uniqueness
2-Acetyl-6-formylpyridine-4-sulfonyl chloride is unique due to the presence of both acetyl and formyl groups on the pyridine ring, along with the sulfonyl chloride group. This combination of functional groups provides a high degree of reactivity and versatility, making it valuable in various chemical and biological applications.
Eigenschaften
Molekularformel |
C8H6ClNO4S |
|---|---|
Molekulargewicht |
247.66 g/mol |
IUPAC-Name |
2-acetyl-6-formylpyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C8H6ClNO4S/c1-5(12)8-3-7(15(9,13)14)2-6(4-11)10-8/h2-4H,1H3 |
InChI-Schlüssel |
MFCQCXMMFBOYAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CC(=N1)C=O)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















